HA-100

Descripción

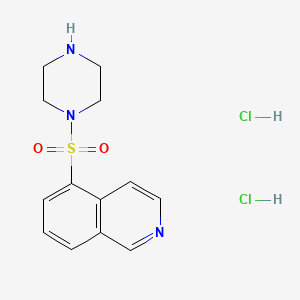

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQAPKKKTQCVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of HA-100, a Protein Kinase Inhibitor

Introduction

This compound, also known as N-(2-aminoethyl)-5-isoquinolinesulfonamide, is a cell-permeable, potent inhibitor of several serine/threonine protein kinases.[1][2] It belongs to the isoquinolinesulfonamide class of compounds and serves as a valuable tool in cellular biology research, particularly for investigating signaling pathways regulated by cyclic nucleotides.[3] This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on key signaling pathways, quantitative inhibition data, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for this compound is as a competitive inhibitor with respect to adenosine triphosphate (ATP).[1][4] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. This compound exerts its inhibitory effect by binding to the ATP-binding site on the catalytic domain of the kinase, thereby preventing ATP from binding and blocking the phosphorylation of target substrates.[1][4][5] This competitive inhibition is a common mechanism for many small-molecule kinase inhibitors.[6]

Figure 1: ATP-Competitive Inhibition by this compound.

Quantitative Inhibition Data

This compound exhibits inhibitory activity against a range of protein kinases, with varying potency. The tables below summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for key targets.

Table 1: IC50 Values for this compound Against Various Protein Kinases

| Target Protein Kinase | IC50 (μM) | Reference |

| cGMP-dependent Protein Kinase (PKG) | 4 | [1][2] |

| cAMP-dependent Protein Kinase (PKA) | 8 | [1][2] |

| Protein Kinase C (PKC) | 12 | [1][2] |

| Myosin Light Chain Kinase (MLCK) | 240 | [1] |

Table 2: Ki Values for this compound

| Target Protein Kinase | Ki (μM) | Reference |

| cGMP-dependent Protein Kinase (PKG) | 1.4 | [3] |

| cAMP-dependent Protein Kinase (PKA) | 2.3 | [3] |

| Protein Kinase C (PKC) | 6.5 | [1] |

| Myosin Light Chain Kinase (MLCK) | 61 | [1] |

Key Signaling Pathways Affected

The primary physiological effect of this compound observed in research is the relaxation of vascular smooth muscle.[3] This is achieved through the inhibition of kinases that are essential for the contractile process.

Smooth Muscle Contraction and Relaxation

Vascular smooth muscle contraction is initiated by an increase in intracellular calcium (Ca2+), which activates Myosin Light Chain Kinase (MLCK).[7] MLCK then phosphorylates the myosin light chain, leading to muscle contraction. This compound induces relaxation by inhibiting key kinases in this pathway, particularly PKA and PKG, which promote relaxation, and to a lesser extent, MLCK itself.[1][3] The inhibition of these pathways leads to a decrease in myosin light chain phosphorylation and subsequent smooth muscle relaxation.[3]

Figure 2: this compound Inhibition of Smooth Muscle Contraction.

Experimental Protocols

The following sections outline the general methodologies used to characterize the inhibitory action of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 and Ki values of an inhibitor against a specific kinase. A common method is a radiometric assay using [γ-³²P]-ATP.

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and MgCl₂.

-

Inhibitor Addition: Varying concentrations of this compound (typically dissolved in DMSO) are added to the reaction mixture.[8]

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]-ATP.[9]

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[9]

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]-ATP, often by spotting the mixture onto phosphocellulose paper and washing.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.[10]

Figure 3: In Vitro Kinase Inhibition Assay Workflow.

Vascular Smooth Muscle Relaxation Assay

This ex vivo assay measures the effect of this compound on the contractility of isolated vascular tissue.

General Protocol:

-

Tissue Preparation: A section of an artery (e.g., rabbit aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3]

-

Contraction Induction: The arterial strip is pre-contracted with an agonist such as phenylephrine or a high concentration of potassium chloride.[3]

-

This compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Tension Measurement: The isometric tension of the muscle strip is continuously recorded using a force transducer.

-

Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contraction tension. A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) for relaxation.

Conclusion

This compound is a well-characterized protein kinase inhibitor that acts through ATP-competitive inhibition. Its primary targets include PKA, PKG, and PKC, with a weaker effect on MLCK.[1][2][3] This profile makes it a potent vasodilator and a valuable pharmacological tool for studying the roles of these kinases in various cellular processes, most notably in the regulation of smooth muscle tone.[3] The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]

- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | PKA | Myosin | PKC | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Targets of HA-100: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100 is a potent, cell-permeable isoquinolinesulfonamide derivative that functions as a broad-spectrum protein kinase inhibitor. It has been widely utilized in cell biology research to probe the roles of various signaling pathways. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target identification and characterization, and visual representations of the key signaling pathways it modulates.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary kinase targets is summarized in the table below. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative measure of the compound's efficacy.

| Target Kinase | IC50 (µM) | Ki (µM) | Notes |

| cGMP-dependent Protein Kinase (PKG) | 4[1][2][3][4][5][6][7][8] | - | |

| cAMP-dependent Protein Kinase (PKA) | 8[1][2][3][4][5][6][7][8][9][10] | - | |

| Protein Kinase C (PKC) | 12[1][2][3][4][5][6][7][8][9][10] | 6.5[1][6][7] | Competitive with respect to ATP[1][6][7] |

| Myosin Light Chain Kinase (MLCK) | 240[1][2][3][5][6][7][8] | 61[1][6] | Competitive with respect to ATP[1][6] |

| Rho-associated coiled-coil containing protein Kinase (ROCK) | - | - | This compound is also widely used as a ROCK inhibitor[1][8] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 values of this compound against its target kinases using a radiometric assay, a classic and direct method for measuring kinase activity.

a. Materials and Reagents:

-

Purified recombinant kinase (PKA, PKC, PKG, or MLCK)

-

Specific peptide substrate for each kinase

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

b. Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.

-

Serial Dilution of Inhibitor: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase reaction buffer.

-

Initiate Reaction: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mix and pre-incubate for 10 minutes at 30°C.

-

Start Phosphorylation: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for ROCK Inhibition

This protocol describes a cell-based ELISA to assess the inhibitory effect of this compound on ROCK activity by measuring the phosphorylation of a downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).

a. Materials and Reagents:

-

Human cell line (e.g., HeLa or vascular smooth muscle cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Microplate coated with an anti-MYPT1 capture antibody

-

Primary antibody specific for phosphorylated MYPT1 (pMYPT1)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

b. Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them with the cell lysis buffer.

-

ELISA:

-

Add the cell lysates to the anti-MYPT1 coated microplate and incubate to allow capture of total MYPT1.

-

Wash the plate and add the primary antibody against pMYPT1. Incubate to allow binding to the phosphorylated protein.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate. A color change will indicate the presence of pMYPT1.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Normalize the pMYPT1 signal to the total protein concentration in each well. Calculate the percentage of inhibition of MYPT1 phosphorylation for each this compound concentration and determine the IC50 value as described above.

Mandatory Visualizations

Signaling Pathways

Caption: PKA signaling pathway and the inhibitory action of this compound.

Caption: PKC signaling pathway and the inhibitory action of this compound.

Caption: RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for kinase inhibitor profiling.

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of Rho-associated kinase blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and force in guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 10. stemcell.com [stemcell.com]

HA-100: A Technical Guide for Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule HA-100 and its application in stem cell research. This compound is a versatile protein kinase inhibitor known to enhance the survival and cloning efficiency of human pluripotent stem cells (hPSCs), particularly following single-cell dissociation. This document details its mechanism of action, offers quantitative data on its activity, and provides detailed experimental protocols for its use in stem cell culture.

Introduction to this compound

This compound is an isoquinoline-based small molecule that functions as a potent, cell-permeable inhibitor of several protein kinases.[1][2] While it inhibits a range of kinases, its utility in stem cell biology is primarily attributed to its role as a Rho-associated kinase (ROCK) inhibitor. Dissociation of human pluripotent stem cells into single cells typically induces significant apoptosis, a phenomenon known as anoikis, which severely limits applications like single-cell cloning, gene editing, and high-throughput screening. The application of ROCK inhibitors like this compound has become a cornerstone technique to mitigate this stress response and dramatically improve cell viability and recovery.[3][4]

Mechanism of Action

This compound exerts its pro-survival effect on stem cells primarily by inhibiting the ROCK signaling pathway. When hPSCs are detached from the extracellular matrix and dissociated from each other, the RhoA-ROCK pathway becomes hyperactivated, leading to downstream effects on the actin cytoskeleton, contraction, and ultimately, apoptosis.

By inhibiting ROCK, this compound disrupts this signaling cascade, preventing the downstream phosphorylation of substrates that lead to cytoskeletal tension and cell death. This allows dissociated single stem cells to survive, re-attach, and proliferate.[3] In addition to its effects on ROCK, this compound also inhibits other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1]

Signaling Pathway Diagram

Quantitative Data

While extensive quantitative data for this compound in stem cell applications is less prevalent than for other ROCK inhibitors like Y-27632, its efficacy is cited in key literature for improving cloning efficiency.[1][4] The primary quantitative data available relates to its inhibitory concentrations (IC₅₀) against various protein kinases.

| Target Kinase | Reported IC₅₀ | Reference |

| cGMP-dependent Protein Kinase (PKG) | 4 µM | [1] |

| cAMP-dependent Protein Kinase (PKA) | 8 µM | [1] |

| Protein Kinase C (PKC) | 12 µM | [1] |

Table 1: Inhibitory concentrations of this compound against various protein kinases.

For stem cell applications, a working concentration of 10 µM is recommended, aligning with the standard effective concentration used for other ROCK inhibitors that demonstrate a significant increase in cell survival and attachment post-dissociation.

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in common stem cell procedures.

Protocol: Improving hPSC Survival After Single-Cell Passaging

This protocol describes the use of this compound to enhance the viability of hPSCs when passaging as single cells.

Materials:

-

Human pluripotent stem cells (hPSCs) ready for passaging

-

This compound (Stock solution: 10 mM in sterile H₂O or DMSO)

-

Gentle cell dissociation reagent (e.g., Accutase)

-

Complete hPSC culture medium (e.g., mTeSR™ Plus)

-

Culture vessels coated with an appropriate matrix (e.g., Matrigel®)

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

Procedure:

-

Preparation: Pre-warm hPSC culture medium, PBS, and dissociation reagent to 37°C. Prepare hPSC medium supplemented with a final concentration of 10 µM this compound.

-

Aspiration & Wash: Aspirate the spent medium from the hPSC culture vessel. Gently wash the cells once with PBS.

-

Dissociation: Add the pre-warmed gentle cell dissociation reagent to the vessel (e.g., 1 mL for one well of a 6-well plate). Incubate at 37°C for 3-5 minutes, or until cells lift from the surface.

-

Cell Collection: Gently pipette the cell suspension to create a single-cell suspension. Transfer the cells to a conical tube containing at least double the volume of pre-warmed hPSC medium to neutralize the dissociation reagent.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in the prepared hPSC medium containing 10 µM this compound.

-

Cell Counting: Perform a viable cell count using a hemocytometer or automated cell counter.

-

Plating: Plate the cells onto the new pre-coated culture vessel at the desired density (e.g., 50,000 - 100,000 cells/cm²).

-

Incubation: Culture the cells in a 37°C, 5% CO₂ incubator. After 24 hours, replace the medium with fresh hPSC culture medium without this compound.

-

Ongoing Culture: Continue with standard daily medium changes.

Workflow Diagram: Single-Cell Passaging with this compound

Protocol: Improving hPSC Recovery After Cryopreservation

This protocol outlines the use of this compound to increase the viability and attachment of cryopreserved hPSCs upon thawing.

Materials:

-

Cryovial of hPSCs from liquid nitrogen storage

-

This compound (Stock solution: 10 mM in sterile H₂O or DMSO)

-

Complete hPSC culture medium (e.g., mTeSR™ Plus)

-

Culture vessels coated with an appropriate matrix (e.g., Matrigel®)

-

Water bath at 37°C

Procedure:

-

Preparation: Pre-warm hPSC medium to 37°C. Prepare a sufficient volume of medium supplemented with a final concentration of 10 µM this compound for plating.

-

Thawing: Quickly thaw the cryovial in the 37°C water bath until only a small ice crystal remains (approx. 1-2 minutes).

-

Dilution: Sterilize the outside of the vial. In a sterile hood, slowly transfer the cell suspension from the vial into a conical tube containing 10 mL of pre-warmed basal hPSC medium.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in the prepared hPSC medium containing 10 µM this compound.

-

Plating: Plate the entire cell suspension onto a new pre-coated culture vessel (e.g., one well of a 6-well plate).

-

Incubation: Culture the cells in a 37°C, 5% CO₂ incubator. Ensure even distribution of cell clumps. After 24 hours, perform a full medium change with fresh hPSC culture medium without this compound.

-

Ongoing Culture: Continue with standard daily medium changes. Colonies should become visible within a few days.

Conclusion

The small molecule this compound is an effective ROCK inhibitor that serves as a valuable tool in stem cell research. Its primary application is to significantly enhance the survival of human pluripotent stem cells following enzymatic dissociation and cryopreservation, thereby enabling more robust and efficient single-cell cloning and other downstream applications. While specific quantitative performance data is not as widely published as for other ROCK inhibitors, its efficacy is supported by key studies and its use can be reliably integrated into standard hPSC culture workflows. The protocols and data provided in this guide offer a comprehensive resource for researchers looking to leverage this compound to improve the consistency and success of their stem cell experiments.

References

The Multifaceted Role of HA-100 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of HA-100 in cellular signaling pathways. This compound, an isoquinoline derivative, is a versatile protein kinase inhibitor with significant implications for various cellular processes. This document outlines its mechanism of action, summarizes its inhibitory activity, provides detailed experimental protocols for its study, and visualizes the key signaling pathways it modulates.

Core Mechanism of Action: A Broad-Spectrum Kinase Inhibitor

This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of several serine/threonine kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1] Furthermore, this compound is recognized for its inhibitory effects on Myosin Light Chain Kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK), positioning it as a valuable tool for dissecting a range of signaling cascades.[1][2]

Quantitative Inhibitory Activity of this compound and Related Compounds

The inhibitory potency of this compound and its close analog, Fasudil (HA-1077), against key kinases is summarized below. This data is crucial for designing experiments and interpreting results.

| Compound | Target Kinase | IC50 | Ki | Reference |

| This compound | cGMP-dependent Protein Kinase (PKG) | 4 µM | - | [1] |

| cAMP-dependent Protein Kinase (PKA) | 8 µM | - | [1] | |

| Protein Kinase C (PKC) | 12 µM | 6.5 µM | [1] | |

| Myosin Light Chain Kinase (MLCK) | 240 µM | 61 µM | [1] | |

| Fasudil (HA-1077) | ROCK1 | - | 0.33 µM | [2] |

| ROCK2 | 0.158 µM | - | [2] | |

| Protein Kinase A (PKA) | 4.58 µM | - | [2] | |

| Protein Kinase C (PKC) | 12.30 µM | - | [2] | |

| cGMP-dependent Protein Kinase (PKG) | 1.650 µM | - | [2] |

Key Signaling Pathways Modulated by this compound

This compound's inhibitory action on multiple kinases allows it to influence a variety of critical cellular signaling pathways. The primary pathway of interest for many researchers is the Rho/ROCK pathway, which governs fundamental processes such as cell adhesion, migration, and contraction.

The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, upon activation by extracellular signals, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to an increase in the phosphorylation of the Myosin Light Chain (MLC). This results in enhanced actin-myosin contractility, stress fiber formation, and focal adhesion assembly. This compound, by inhibiting ROCK, can effectively block these downstream events.

Experimental Protocols for Investigating this compound Function

This section provides detailed methodologies for key experiments to characterize the effects of this compound on cell signaling.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on a given cell line.

Materials:

-

Cells of interest (e.g., 5637 or UM-UC-3 cells)

-

96-well plates

-

Serum-containing cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10^4 cells/well in serum-containing medium.

-

Allow cells to attach and grow for 24 hours.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 30 µM).

-

Incubate the cells for the desired time period (e.g., 72 hours).

-

Add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 1 hour.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 630 nm using a microplate reader.

Western Blot Analysis of p-MYPT1

This protocol is designed to determine the effect of this compound on the phosphorylation of MYPT1, a direct downstream target of ROCK.

Materials:

-

Cell or tissue lysates treated with or without this compound

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Perform SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on cell lysates to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:4000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three to five times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the activity of a specific kinase, such as ROCK.

Materials:

-

Recombinant active kinase (e.g., ROCK2)

-

Kinase-specific substrate (e.g., a peptide substrate for ROCK)

-

Kinase assay buffer

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled ATP for non-radiometric assays)

-

This compound at various concentrations

-

Method-specific detection reagents (e.g., phosphocellulose paper for radiometric assay, or antibody-based detection for ELISA-based assays)

Procedure (Radiometric Assay Example):

-

Prepare a reaction mixture containing the kinase assay buffer, the substrate peptide, and the recombinant kinase.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of multiple signaling pathways. Its well-characterized inhibitory activity against PKA, PKC, PKG, and its role as a ROCK inhibitor make it a versatile agent for cell biology research and a lead compound for drug development. The experimental protocols provided in this guide offer a robust framework for elucidating the specific cellular functions modulated by this compound. By employing these methodologies, researchers can further unravel the intricate roles of the kinases targeted by this potent inhibitor in both physiological and pathological contexts.

References

The Multi-Targeted Kinase Inhibitor HA-100: A Technical Overview of its Role in the Inhibition of PKA, PKC, and PKG

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of HA-100, a potent isoquinoline sulfonamide-based inhibitor of several serine/threonine protein kinases. This document provides a comprehensive overview of its inhibitory action on Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a well-characterized protein kinase inhibitor that has been instrumental in dissecting the roles of PKA, PKC, and PKG in various cellular processes. Its ability to target multiple kinases, albeit with varying potencies, makes it a valuable tool for studying the complex and often overlapping signaling cascades governed by these enzymes. Understanding the specific inhibitory profile and mechanism of action of this compound is crucial for the accurate interpretation of experimental results and for its potential consideration in drug development pipelines.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor with respect to ATP for several kinases. This mechanism is confirmed for Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK)[1]. Given that this compound is an isoquinoline derivative, a class of compounds known to act as ATP-competitive inhibitors for kinases like PKA and PKC, it is highly probable that this compound follows the same ATP-competitive mechanism for PKA and Protein Kinase G (PKG)[1][2][3]. By binding to the ATP-binding pocket on the kinase's catalytic subunit, this compound prevents the binding of ATP, thereby inhibiting the phosphorylation of substrate proteins.

Quantitative Inhibition Data

The inhibitory potency of this compound against PKA, PKC, and PKG is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following table summarizes the available quantitative data for this compound.

| Kinase | IC50 Value (µM) | Ki Value (µM) |

| PKA (cAMP-dependent Protein Kinase) | 8[1] | Not Reported |

| PKC (Protein Kinase C) | 12[1] | 6.5[1] |

| PKG (cGMP-dependent Protein Kinase) | 4[1] | Not Reported |

Experimental Protocols

The determination of the IC50 values for this compound against PKA, PKC, and PKG is achieved through in vitro kinase inhibition assays. The following is a representative protocol outlining the key steps involved.

In Vitro Kinase Inhibition Assay for IC50 Determination

1. Reagents and Materials:

-

Purified recombinant human PKA, PKC, and PKG enzymes

-

Specific peptide substrates for each kinase

-

This compound stock solution (in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP, or fluorescence-based probe)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader capable of detecting luminescence, radioactivity, or fluorescence

2. Assay Procedure:

-

Prepare Serial Dilutions of this compound: A series of dilutions of the this compound stock solution are prepared in the kinase assay buffer to achieve a range of final inhibitor concentrations. A DMSO control (0% inhibition) is also included.

-

Kinase Reaction Setup: In the wells of a microplate, the following components are added in order:

-

Kinase assay buffer

-

Specific peptide substrate

-

Diluted this compound or DMSO control

-

Purified kinase enzyme

-

-

Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a fixed concentration of ATP (typically at or near the Km for each kinase).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at the controlled temperature. The reaction time is optimized to ensure linear product formation in the uninhibited control.

-

Termination and Detection: The reaction is terminated, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method:

-

Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Radiometric: Utilizes [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the peptide substrate.

-

Fluorescence-based: Employs a fluorescently labeled substrate that exhibits a change in fluorescence upon phosphorylation.

-

-

Data Analysis: The raw data (e.g., luminescence, radioactivity counts, fluorescence intensity) are collected. The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

To visualize the role of this compound in the context of cellular signaling and its experimental determination, the following diagrams are provided.

Caption: The PKA signaling pathway and the inhibitory action of this compound.

Caption: The PKC signaling pathway and the inhibitory action of this compound.

Caption: The PKG signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of PKA, PKC, and PKG signaling pathways. Its characterization as an ATP-competitive inhibitor, along with its known IC50 values, allows for its effective use in cell-based and in vitro studies. The provided experimental protocol offers a robust framework for determining its inhibitory potency, while the signaling pathway diagrams illustrate the points of intervention. For researchers and drug development professionals, a thorough understanding of this compound's mechanism and inhibitory profile is paramount for designing rigorous experiments and interpreting results with high confidence.

References

- 1. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of HA-100 in Laboratory Settings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100 is a potent, cell-permeable isoquinoline sulfonamide compound widely utilized in laboratory research as an inhibitor of several protein kinases. It is structurally and functionally related to Fasudil (also known as HA-1077). While it exhibits inhibitory activity against a range of kinases, it is most frequently referenced for its role as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This guide provides an in-depth overview of the core principles for using this compound in a laboratory setting, including its mechanism of action, key applications, experimental protocols, and data interpretation.

Core Principles of this compound Action

This compound functions primarily as an ATP-competitive inhibitor of serine/threonine kinases.[1] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. Its inhibitory effects are concentration-dependent and vary across different kinases.

The primary targets of this compound include:

-

Rho-associated kinase (ROCK): Inhibition of ROCK is a key mechanism through which this compound exerts many of its cellular effects. The ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, migration, and contraction.

-

Protein Kinase A (PKA) [2]

-

Protein Kinase C (PKC) [2]

-

cGMP-dependent Protein Kinase (PKG) [2]

-

Myosin Light Chain Kinase (MLCK) [1]

By inhibiting these kinases, this compound can modulate a wide array of cellular processes, making it a valuable tool in various research fields.

Quantitative Data: Inhibitory Concentrations

The efficacy of this compound as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The IC50 values for this compound against its primary targets are summarized below. For comparative purposes, data for the closely related compound Fasudil (HA-1077) are also included.

| Compound | Target Kinase | IC50 / Ki Value (µM) |

| This compound | cGMP-dependent protein kinase (PKG) | 4[1] |

| cAMP-dependent protein kinase (PKA) | 8[1] | |

| Protein Kinase C (PKC) | 12[1] | |

| Myosin Light Chain Kinase (MLCK) | 240[1] | |

| Fasudil (HA-1077) | ROCK1 | 0.33 (Ki)[3] |

| ROCK2 | 0.158[3] | |

| Protein Kinase A (PKA) | 4.58[3] | |

| Protein Kinase C (PKC) | 12.30[3] | |

| cGMP-dependent protein kinase (PKG) | 1.650[3] |

Key Laboratory Applications and Experimental Protocols

Stem Cell Research: Enhancing Survival and Reprogramming

One of the most prominent applications of this compound is in the culture of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[2] Dissociation of hPSCs into single cells often induces apoptosis, a process mediated by ROCK signaling. This compound, by inhibiting ROCK, significantly improves the survival and cloning efficiency of these cells following single-cell dissociation.[2] It is also used in cocktails to enhance the efficiency of iPSC reprogramming.[2]

a. Materials:

-

This compound dihydrochloride

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete hPSC culture medium

-

hPSCs ready for passaging

-

Cell dissociation reagent (e.g., Accutase)

-

Coated culture plates (e.g., Matrigel-coated)

b. Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for this compound dihydrochloride (M.W. ~349.3 g/mol ), dissolve 3.5 mg in 1 mL of DMSO.

-

Vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one year or at -80°C for longer-term storage.

c. Cell Treatment Procedure:

-

Aspirate the medium from a confluent plate of hPSCs.

-

Wash the cells with PBS and add the cell dissociation reagent. Incubate until cells detach.

-

Neutralize the dissociation reagent with culture medium and gently collect the cell suspension.

-

Centrifuge the cells and resuspend the pellet in fresh hPSC medium.

-

Prepare the final cell culture medium containing this compound. A typical working concentration is 10 µM. To achieve this, add 1 µL of the 10 mM stock solution for every 1 mL of culture medium.

-

Plate the dissociated hPSCs onto the freshly coated plates in the this compound-supplemented medium.

-

Incubate under standard hPSC culture conditions (37°C, 5% CO2).

-

The following day, replace the medium with fresh culture medium that does not contain this compound.

Cancer Biology: Investigating Cell Migration and Proliferation

The Rho/ROCK signaling pathway is frequently dysregulated in cancer, promoting cell migration, invasion, and proliferation. This compound and its analogs are used to probe the role of this pathway in cancer progression.

This protocol is adapted from studies using the this compound analog, Fasudil.[4]

a. Materials:

-

Cancer cell line of interest (e.g., 5637 bladder cancer cells)[4]

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

b. Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach for 24 hours.[4]

-

Prepare serial dilutions of this compound in complete culture medium. Typical concentrations to test range from 1 µM to 30 µM.[4] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours.[4]

-

Add 10 µL of MTT solution to each well and incubate for 1-4 hours until formazan crystals are visible.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570-630 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Neuroscience: Promoting Neuronal Regeneration

ROCK inhibitors like this compound have been shown to promote axonal regeneration after neuronal injury, making them valuable tools in neuroscience research.

Visualizations: Signaling Pathways and Workflows

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for using this compound in cell culture.

Considerations and Best Practices

-

Solubility and Stability: this compound is soluble in DMSO and water.[5][6] However, the stability of small molecules in culture media can vary. It is recommended to prepare fresh dilutions of this compound in media for each experiment and avoid prolonged storage of diluted solutions.

-

Vehicle Control: Always include a vehicle control (culture medium with the same concentration of DMSO as the highest dose of this compound) to account for any effects of the solvent on the cells.

-

Dose-Response: The optimal concentration of this compound will vary depending on the cell type and the specific biological question. It is essential to perform a dose-response experiment to determine the most effective concentration for your system.

-

Off-Target Effects: As this compound inhibits multiple kinases, consider potential off-target effects. Results can be validated using more specific inhibitors (e.g., Y-27632 for ROCK) or through genetic approaches like siRNA-mediated knockdown of the target kinase.

-

Purity: Ensure the use of high-purity this compound (≥95%) for reproducible results.[2]

By understanding these core principles and following the outlined protocols, researchers can effectively utilize this compound as a powerful tool to investigate a wide range of biological processes in the laboratory.

References

Preliminary Studies on the Effect of HA-100 and its Analogue Fasudil on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary findings on the effects of the protein kinase inhibitor HA-100 and its close analogue, Fasudil (HA-1077), on various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway involved.

Introduction

This compound is a potent inhibitor of several protein kinases, including protein kinase A (PKA), protein kinase G (PKG), and protein kinase C (PKC).[1] It is structurally and functionally related to Fasudil (HA-1077), a well-characterized inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[2][3] Due to the limited public data specifically on this compound's effects on cancer cell lines, this guide incorporates findings from studies on Fasudil to provide a more comprehensive understanding of the potential anti-cancer activities of this class of inhibitors. These compounds have been shown to suppress proliferation and migration, and induce apoptosis in various cancer cell models.[4]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound and Fasudil (HA-1077) against various protein kinases and cancer cell lines. This data provides a comparative view of their potency and selectivity.

Table 1: IC50 Values of this compound for Protein Kinases

| Target Protein Kinase | IC50 (µM) |

| cGMP-dependent protein kinase (PKG) | 4 |

| cAMP-dependent protein kinase (PKA) | 8 |

| Protein Kinase C (PKC) | 12 |

| Myosin Light Chain Kinase (MLCK) | 240 |

Data sourced from MedchemExpress.[1]

Table 2: Inhibitory Activity of Fasudil (HA-1077) against Protein Kinases

| Target Protein Kinase | IC50 / Ki (µM) |

| ROCK1 | 0.33 (Ki) |

| ROCK2 | 0.158 (IC50) |

| PKA | 4.58 (IC50) |

| PKC | 12.3 (IC50) |

| PKG | 1.65 (IC50) |

Data sourced from MedchemExpress.[5][6]

Table 3: IC50 Values of Fasudil (HA-1077) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| NCI-H1339 | Small-Cell Lung Cancer | 76.04 |

Data sourced from a study on the effects of Fasudil on small-cell lung cancer.[4]

Experimental Protocols

This section details the methodologies for key experiments used to assess the effects of this compound and its analogues on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere for 12 hours.[4]

-

Compound Treatment: Treat the cells with varying concentrations of this compound or Fasudil (e.g., 0, 1, 5, 10, 25, 50, 100, and 200 μg/mL) for different time points (e.g., 0, 12, 24, and 48 hours).[4]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in six-well plates (2 x 10⁵ cells/well) and treat with the desired concentrations of the inhibitor for 24 or 48 hours.[4]

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Staining: Wash the cells with PBS and then resuspend them in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Seed cells in six-well plates and treat with the inhibitor at various concentrations and for different durations.[4]

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[4]

-

Staining: Wash the fixed cells with PBS and then incubate with RNase A to degrade RNA. Stain the cellular DNA with Propidium Iodide.[4]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by Rho-kinase inhibitors like Fasudil and a typical experimental workflow for studying their effects.

Caption: Rho/ROCK signaling pathway and the inhibitory action of Fasudil.

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

The preliminary data on this compound and its analogue Fasudil (HA-1077) suggest a potential therapeutic role for this class of protein kinase inhibitors in oncology. The available evidence indicates that these compounds can inhibit the proliferation of cancer cells and induce apoptosis, likely through the inhibition of the Rho/ROCK signaling pathway. Further comprehensive studies are warranted to fully elucidate the mechanism of action of this compound across a broader range of cancer cell lines and to explore its potential in preclinical and clinical settings. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Isoquinolinesulfonamide HA-100: A Technical Guide for Researchers

An In-depth Technical Guide on the Discovery, Development, and Application of the Protein Kinase Inhibitor HA-100 for Research Use.

This guide provides a comprehensive overview of the protein kinase inhibitor this compound, an isoquinolinesulfonamide derivative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, mechanism of action, experimental protocols, and key in vitro and in vivo findings. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Development

This compound, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine, emerged from a series of studies in the 1980s by Hagiwara, Hidaka, and colleagues, who were investigating isoquinolinesulfonamide derivatives as a new class of protein kinase inhibitors. These pioneering efforts aimed to develop pharmacological tools to dissect the roles of various protein kinases in cellular processes.

This compound was identified as a potent inhibitor of several serine/threonine kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK). Its discovery provided researchers with a valuable tool to probe the physiological functions of these enzymes. The synthesis of this compound is based on the reaction of 5-isoquinolinesulfonyl chloride with piperazine.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the catalytic site of the target kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling events. The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the tables below, showcasing its inhibitory profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity against various protein kinases.

Table 1: IC50 Values of this compound for Various Protein Kinases

| Protein Kinase | IC50 (µM) |

| cGMP-dependent protein kinase (PKG) | 4[1][2] |

| cAMP-dependent protein kinase (PKA) | 8[1][2] |

| Protein Kinase C (PKC) | 12[1][2] |

| Myosin Light Chain Kinase (MLCK) | 240[1][2] |

Table 2: Ki Values of this compound

| Protein Kinase | Ki (µM) | Notes |

| Myosin Light Chain Kinase (MLCK) | 61 | Competitive with respect to ATP |

| Protein Kinase C (PKC) | 6.5 | Competitive with respect to ATP |

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Synthesis of this compound (1-(5-Isoquinolinesulfonyl)piperazine)

The synthesis of this compound involves the reaction of 5-isoquinolinesulfonyl chloride with piperazine. A general procedure based on the synthesis of related isoquinolinesulfonamide derivatives is as follows:

-

Preparation of 5-Isoquinolinesulfonyl Chloride: This intermediate can be synthesized from isoquinoline-5-sulfonic acid.

-

Reaction with Piperazine: 5-Isoquinolinesulfonyl chloride is reacted with an excess of piperazine in an inert solvent (e.g., dichloromethane) at room temperature. The excess piperazine acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Purification: The reaction mixture is washed with water to remove piperazine hydrochloride and excess piperazine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against PKA, PKC, and PKG can be determined using a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

-

Purified protein kinase (PKA, PKC, or PKG)

-

Specific substrate peptide for each kinase (e.g., Kemptide for PKA)

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by plotting the data.

In Vivo Studies

While extensive in vivo studies specifically focusing on this compound are limited in the readily available literature, the pharmacological effects of isoquinolinesulfonamide derivatives have been investigated in various animal models. These studies have primarily focused on the cardiovascular system, given the role of the target kinases in smooth muscle contraction and relaxation.

Studies on related compounds have demonstrated effects such as vasodilation and reduction of blood pressure, which are consistent with the inhibition of kinases like MLCK and ROCK that are involved in smooth muscle contraction. For instance, some isoquinolinesulfonamide derivatives have been shown to increase arterial blood flow in dogs.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for a radiometric kinase inhibition assay.

References

The Protein Kinase Inhibitor HA-100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of HA-100, a potent inhibitor of several protein kinases. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of signal transduction and kinase inhibition.

Chemical Properties and Structure

This compound, chemically known as 1-(5-isoquinolinesulfonyl)piperazine, is a member of the isoquinolinesulfonamide class of compounds. It is available as a free base and as a dihydrochloride salt, each with distinct physicochemical properties.

Table 1: Chemical and Physical Properties of this compound and its Dihydrochloride Salt

| Property | This compound (Free Base) | This compound Dihydrochloride |

| Chemical Name | 1-(5-isoquinolinesulfonyl)piperazine | 1-(5-isoquinolinesulfonyl)piperazine dihydrochloride |

| Synonyms | C-I-QP, 5-(1-piperazinylsulfonyl)isoquinoline | - |

| Molecular Formula | C₁₃H₁₅N₃O₂S | C₁₃H₁₅N₃O₂S · 2HCl |

| Molecular Weight | 277.34 g/mol [1] | 350.26 g/mol [2] |

| CAS Number | 84468-24-6[1] | 210297-47-5[2] |

| Appearance | - | Off-white solid |

| Solubility | Insoluble in water; Soluble in DMSO (55 mg/mL) and Ethanol (55 mg/mL)[1] | Soluble in Water (≥ 131.8 mg/mL) and DMSO (20 mg/mL)[2] |

| Storage | Store at -20°C as a powder[1] | Store at -20°C[2] |

Synthesis

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the reviewed literature. However, based on general principles of organic chemistry and information regarding the synthesis of related isoquinolinesulfonamide derivatives, a plausible synthetic route can be outlined. The synthesis of this compound likely proceeds via the reaction of isoquinoline-5-sulfonyl chloride with piperazine.

General Synthetic Scheme:

-

Preparation of Isoquinoline-5-sulfonyl Chloride: This key intermediate can be synthesized from 5-isoquinolinesulfonic acid by reacting it with a chlorinating agent such as thionyl chloride or an alternative two-step process starting from 5-bromoisoquinoline and thiourea to produce S-isoquinoline isothiourea salt, which is then subjected to oxidative chlorosulfonylation.

-

Reaction with Piperazine: Isoquinoline-5-sulfonyl chloride is then reacted with piperazine. To favor the formation of the mono-substituted product (this compound), an excess of piperazine is typically used. The reaction is generally carried out in an inert solvent.

-

Purification and Salt Formation: The resulting crude product is purified using standard techniques such as column chromatography or recrystallization. To obtain the dihydrochloride salt, the purified free base is treated with hydrochloric acid.

Mechanism of Action and Biological Activity

This compound is a broad-spectrum protein kinase inhibitor, demonstrating inhibitory activity against several key enzymes involved in cellular signaling pathways. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these enzymes.

Table 2: Inhibitory Activity of this compound against Various Protein Kinases

| Target Kinase | IC₅₀ (μM) |

| cGMP-dependent Protein Kinase (PKG) | 4 |

| cAMP-dependent Protein Kinase (PKA) | 8 |

| Protein Kinase C (PKC) | 12 |

| Myosin Light Chain Kinase (MLCK) | 240 |

Data sourced from multiple suppliers, including Selleck Chemicals and MedChemExpress.[2][3]

The inhibitory profile of this compound indicates that it preferentially targets cyclic nucleotide-dependent protein kinases (PKA and PKG) and protein kinase C over myosin light chain kinase. This selectivity can be exploited in studies aimed at dissecting the roles of these specific kinases in various cellular processes.

Signaling Pathways

This compound exerts its biological effects by interfering with signaling cascades mediated by PKA and PKC. These pathways are crucial for a multitude of cellular functions, including gene expression, proliferation, and apoptosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific conditions, such as substrate and buffer composition, may need to be optimized for each kinase.

Objective: To determine the IC₅₀ value of this compound for a specific protein kinase.

Materials:

-

Recombinant active protein kinase

-

Specific peptide or protein substrate for the kinase

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

ATP (Adenosine Triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂ and other necessary cofactors

-

Detection reagent (e.g., [γ-³²P]ATP for radiometric assays, phosphospecific antibody for ELISA, or a fluorescent probe)

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Prepare a solution of the target kinase in the assay buffer.

-

Prepare a solution of the substrate in the assay buffer.

-

Prepare a solution of ATP in the assay buffer. The concentration of ATP is often set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.

-

-

Assay Setup:

-

In a 96-well microplate, add the kinase, substrate, and this compound (or vehicle control) to each well.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Initiate the phosphorylation reaction by adding the ATP solution to each well.

-

-

Incubate:

-

Incubate the reaction mixture for a specific time, ensuring the reaction proceeds within the linear range of product formation.

-

-

Terminate Reaction and Detect Signal:

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

-

Detect the amount of phosphorylated substrate using the chosen detection method (e.g., autoradiography, colorimetry, fluorescence, or luminescence).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a valuable pharmacological tool for studying the roles of PKA, PKC, and PKG in various biological systems. Its well-characterized inhibitory profile and commercially available forms make it a convenient compound for in vitro and in vivo studies. This technical guide provides essential information to aid researchers in the effective use and interpretation of data generated with this compound. Further research may focus on elucidating the full spectrum of its cellular targets and exploring its potential as a therapeutic agent.

References

- 1. 5-Isoquinolinesulfonamide derivatives. 1. Synthesis and vasodilatory activity of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Safety and Handling of HA-100 in the Laboratory

This guide provides comprehensive safety and handling information for HA-100, a potent protein kinase inhibitor, intended for researchers, scientists, and drug development professionals. This compound is an isoquinoline compound that acts as an inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1] It is also known to inhibit myosin light chain kinase (MLCK) at higher concentrations.[2][3]

Chemical and Physical Properties

This compound is supplied as a dihydrochloride salt, which is a crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 5-(1-piperazinylsulfonyl)-isoquinoline, dihydrochloride | [2] |

| Synonyms | C-1, this compound (Dihydrochloride) | |

| Molecular Formula | C₁₃H₁₅N₃O₂S · 2HCl | [1] |

| Molecular Weight | 350.26 g/mol (dihydrochloride); 277.34 g/mol (free base) | [2][4] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| CAS Number | 210297-47-5 (dihydrochloride); 84468-24-6 (free base) | [2][4] |

Biological Activity and Target Inhibition

This compound functions as a competitive inhibitor with respect to ATP for MLC-kinase and PKC.[3] Its primary targets are PKA, PKC, and PKG. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below, illustrating its potency against these kinases.

| Target Protein Kinase | IC₅₀ Value | References |

| cGMP-dependent protein kinase (PKG) | 4 µM | [2][3] |

| cAMP-dependent protein kinase (PKA) | 8 µM | [2][3] |

| Protein Kinase C (PKC) | 12 µM | [2][3] |

| Myosin light chain kinase (MLCK) | 240 µM | [2][3] |

Safety and Handling Guidelines

When handling this compound in a laboratory setting, it is crucial to adhere to the following safety protocols to minimize risk.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.

-

Hand Protection : Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection : Use a dust mask or other approved respirator if ventilation is inadequate or if handling large quantities.

First Aid Measures

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products : May include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

-

Special Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions : Do not let product enter drains.

-

Methods for Cleaning Up : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Storage and Disposal

-

Storage : Store at -20°C for long-term stability.[4] Keep the container tightly closed in a dry and well-ventilated place.

-

Disposal : Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Preparation of Stock Solutions

This compound dihydrochloride has good solubility in water and DMSO.

| Solvent | Solubility | References |

| Water | 70 mg/mL | [2] |

| DMSO | 20 mg/mL (57.1 mM) to 55 mg/mL (198.31 mM) | [2][5] |

| Ethanol | Insoluble | [2] |

Protocol for Preparing a Stock Solution:

-

Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.

-

To prepare a stock solution, add the appropriate amount of solvent (e.g., DMSO) to the vial.

-

Vortex or sonicate to ensure complete dissolution.

-

If preparing stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Use in Human Fibroblast Reprogramming

This compound has been used to increase the efficiency of human fibroblast reprogramming into induced pluripotent stem cells (iPSCs).[1] While a detailed, step-by-step protocol from the search results is not available, the general application involves supplementing the fibroblast medium with this compound along with other small molecules like PD0325901, CHIR99021, and A83-01.

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting key signaling pathways regulated by PKA, PKC, and PKG. These pathways are crucial for a multitude of cellular processes.

-

PKA Signaling : Activated by cyclic AMP (cAMP), the PKA pathway is involved in metabolism, gene expression, and cell growth.[6]

-

PKC Signaling : This pathway is activated by diacylglycerol (DAG) and calcium, and it regulates cell proliferation, differentiation, and apoptosis.[7][8]

-

PKG Signaling : Triggered by cyclic GMP (cGMP), the PKG pathway plays a role in smooth muscle relaxation, platelet aggregation, and cell proliferation.[9][10]

The diagram below provides a simplified overview of these signaling pathways and the point of inhibition by this compound.

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|84468-24-6|COA [dcchemicals.com]

- 5. selleckchem.com [selleckchem.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. openaccesspub.org [openaccesspub.org]

- 9. cusabio.com [cusabio.com]

- 10. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]

Methodological & Application

Revolutionizing iPSC Generation: The Role of HA-100 in Enhancing Reprogramming Efficiency

References

- 1. quora.com [quora.com]

- 2. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK Inhibition Facilitates the Generation of Human-Induced Pluripotent Stem Cells in a Defined, Feeder-, and Serum-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for HA-100 in Fibroblast Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells, such as fibroblasts, is a cornerstone of regenerative medicine and disease modeling. Small molecules that can enhance the efficiency and fidelity of this reprogramming process are of significant interest. HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has been identified as a valuable component of small molecule cocktails used to improve the generation of human iPSCs, particularly in feeder-free systems. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in fibroblast reprogramming.

Mechanism of Action: The Role of ROCK Inhibition in Reprogramming

The reprogramming of fibroblasts into iPSCs involves significant cellular remodeling and stress. A major challenge, especially in feeder-free and single-cell passaging conditions, is the high rate of apoptosis observed in dissociated human pluripotent stem cells. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis.

Inhibition of the ROCK pathway by compounds such as this compound has been shown to be critical for the survival of newly reprogrammed cells.[1] By mitigating dissociation-induced apoptosis, ROCK inhibitors enhance the viability and proliferation of emerging iPSC colonies.[1] This effect is particularly important in feeder-free reprogramming systems where cell-cell and cell-matrix interactions are less robust.[1]

Signaling Pathway Diagram: ROCK Inhibition in Cell Survival

References

Application Notes and Protocols for Enhancing Single-Cell Cloning Efficiency with HA-100

For Researchers, Scientists, and Drug Development Professionals

Introduction